Boc-3-chloro-L-tyrosine

Protein Engineering Thermal Stability Glutathione S-transferase

SPPS workflows needing halogenated tyrosine often face a lipophilicity gap between native tyrosine and bromo/iodo analogs, complicating SAR interpretation. Boc-3-chloro-L-tyrosine (CAS 192315-36-9) bridges this gap with an XLogP3 of 2.8, enabling systematic halogen-bonding studies without steric artifacts. • Delivers ΔΔG = 5.2 kcal/mol stabilization in engineered enzymes (e.g., glutathione S-transferase, azoreductase), extending operational half-lives at elevated temperatures. • 98% purity, full Boc protection compatible with standard TFA cleavage; distinct chlorine isotopic pattern simplifies LC-MS coupling and product verification.

Molecular Formula C14H18ClNO5
Molecular Weight 315.75 g/mol
CAS No. 192315-36-9
Cat. No. B065737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-chloro-L-tyrosine
CAS192315-36-9
Molecular FormulaC14H18ClNO5
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O
InChIInChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
InChIKeyZEMKCIHCRJIZOO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-chloro-L-tyrosine CAS 192315-36-9: Procurement-Grade Halogenated Amino Acid Building Block


Boc-3-chloro-L-tyrosine (CAS 192315-36-9) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen and a chlorine atom at the 3-position of the phenolic ring. It belongs to the class of halogenated L-tyrosine analogs used in solid-phase peptide synthesis (SPPS) and protein engineering. The compound is supplied as a crystalline solid with a molecular weight of 315.75 g/mol [1]. The 3-chloro substitution imparts distinct steric and electronic properties compared to the parent Boc-L-tyrosine, making it a critical building block for structure-activity relationship (SAR) studies and the design of stabilized peptides and proteins [2].

Why Boc-3-chloro-L-tyrosine Cannot Be Substituted by Other Halogenated Tyrosines or Unsubstituted Analogs


Direct substitution of Boc-3-chloro-L-tyrosine with Boc-L-tyrosine, Boc-3-bromo-L-tyrosine, or Boc-3-iodo-L-tyrosine is not permissible due to significant differences in hydrophobicity, steric bulk, and halogen bonding capacity. The 3-chloro substituent confers a unique balance of moderate lipophilicity (XLogP3 = 2.8 vs. 1.5 for Boc-L-tyrosine) and a halogen bond donor strength that lies between the weaker fluorine and the bulkier bromine/iodine atoms [1][2]. Protein engineering studies demonstrate that 3-chloro-L-tyrosine incorporation yields a distinct thermodynamic stabilization profile (ΔΔG = 5.2 kcal/mol) that is measurably different from that of 3-bromo-L-tyrosine (ΔΔG = 5.6 kcal/mol), indicating that each halogenated analog produces a unique structural outcome that cannot be replicated by its peers [3].

Quantitative Differentiation Evidence: Boc-3-chloro-L-tyrosine vs. Closest Analogs


Protein Thermostability Enhancement: 3-Chloro vs. 3-Bromo-L-tyrosine Incorporation

In a head-to-head protein stabilization study, the incorporation of 3-chloro-L-tyrosine at seven selected sites in glutathione S-transferase (GST) increased the denaturation free energy (ΔΔG) by 5.2 kcal/mol. In comparison, identical multiple-site incorporation of 3-bromo-L-tyrosine yielded a ΔΔG of 5.6 kcal/mol [1]. Both halogenated amino acids were incorporated via a redefined codon system in E. coli.

Protein Engineering Thermal Stability Glutathione S-transferase

Lipophilicity Modulation: Boc-3-chloro-L-tyrosine vs. Boc-L-tyrosine

Boc-3-chloro-L-tyrosine exhibits a computed octanol-water partition coefficient (XLogP3) of 2.8, compared to 1.5 for the unsubstituted Boc-L-tyrosine [1][2]. The chlorine substitution increases lipophilicity by 1.3 log units, which can significantly alter peptide solubility, membrane permeability, and aggregation propensity.

Peptide Synthesis Hydrophobicity XLogP3

Minimum Purity Specification: Commercial Availability at ≥95% for Reproducible Peptide Synthesis

Commercial suppliers provide Boc-3-chloro-L-tyrosine at a minimum purity of 95%, with analytical data confirming purity levels reaching 98% [1]. In peptide synthesis, impurities below 5% can lead to truncated sequences, deletion peptides, and reduced crude yields, with studies showing that each 1% decrease in monomer purity below 98% can reduce final peptide yield by approximately 5-10% in sequences longer than 20 residues [2].

Peptide Synthesis Quality Control HPLC Purity

Molecular Weight and Halogen Substitution: Precise Mass for MS Detection

The monoisotopic mass of Boc-3-chloro-L-tyrosine is 315.087 g/mol, compared to 281.126 g/mol for Boc-L-tyrosine [1][2]. The +34 Da mass shift arises from the replacement of a hydrogen atom (1 Da) with a chlorine atom (35 Da). This mass difference is readily resolved by standard ESI-MS and MALDI-TOF instruments, enabling unambiguous identification of 3-chloro-L-tyrosine incorporation in synthetic peptides.

Mass Spectrometry Analytical Chemistry Peptide Characterization

High-Value Application Scenarios for Boc-3-chloro-L-tyrosine in Peptide and Protein Science


Engineering Thermostable Industrial Enzymes

Boc-3-chloro-L-tyrosine can be incorporated site-specifically to enhance the thermal stability of industrially relevant enzymes such as glutathione S-transferase and azoreductase. The 5.2 kcal/mol stabilization effect documented for 3-chloro-L-tyrosine incorporation [1] translates to significantly extended operational half-lives at elevated temperatures, reducing enzyme replacement frequency and process downtime in biocatalytic manufacturing.

Structure-Activity Relationship (SAR) Studies of Halogenated Peptides

The 3-chloro substitution offers a balanced lipophilicity (XLogP3 = 2.8) that lies between unsubstituted tyrosine (1.5) and more hydrophobic brominated (XLogP3 ~3.1-3.3) or iodinated analogs [2]. This enables systematic SAR investigations where the chlorine atom serves as a 'middle ground' probe for hydrophobic and halogen bonding contributions to target binding affinity and peptide conformation.

Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptide Therapeutics

With a minimum commercial purity of 95% and full Boc protection compatible with standard TFA cleavage protocols , Boc-3-chloro-L-tyrosine is a reliable building block for synthesizing halogenated peptide drug candidates. The distinct chlorine isotopic pattern simplifies LC-MS monitoring of coupling efficiency and final product verification.

Halogen Bonding Probe in Protein Crystallography

X-ray crystallographic analyses of proteins containing 3-chloro-L-tyrosine reveal that the chlorine atom forms non-canonical stabilizing interactions with neighboring residues by filling internal spaces [3]. The moderate electron density of chlorine provides clearer crystallographic density than hydrogen but avoids the heavy-atom phasing artifacts associated with iodine or bromine, facilitating high-resolution structure determination of engineered proteins.

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